4-butyl-N-cyclopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Description

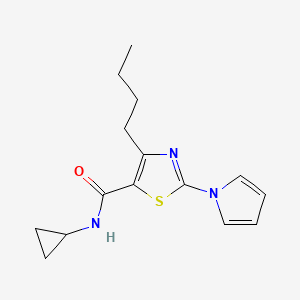

4-butyl-N-cyclopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic thiazole derivative characterized by a central 1,3-thiazole ring substituted at position 2 with a pyrrole group, at position 4 with a butyl chain, and at position 5 with a carboxamide moiety bearing a cyclopropyl substituent.

Properties

Molecular Formula |

C15H19N3OS |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

4-butyl-N-cyclopropyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C15H19N3OS/c1-2-3-6-12-13(14(19)16-11-7-8-11)20-15(17-12)18-9-4-5-10-18/h4-5,9-11H,2-3,6-8H2,1H3,(H,16,19) |

InChI Key |

ASXITWGPFDDJBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CC3 |

Origin of Product |

United States |

Preparation Methods

Thiazole Ring Formation

The thiazole ring is typically synthesized via Hantzsch thiophene synthesis or Cook–Heilbron methods , though specific adaptations for 1,3-thiazole derivatives may involve:

-

α-Halocarbonyl compounds (e.g., chloroacetyl chloride) reacting with thiourea derivatives.

-

Cyclization of 2-aminothiophenols with electrophilic reagents.

For 1,3-thiazole-5-carboxamide derivatives, carboxylation can occur:

Introduction of the Cyclopropyl Group

The cyclopropyl moiety is likely introduced via palladium-catalyzed cross-coupling , such as:

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH/H₂O, 80°C, 4.5 h | 93% | |

| Microwave-assisted | Pd(dppf)Cl₂, NaOAc, 1,4-dioxane, 110°C, 10 min | 65% |

Example: Cyclopropyl boronic ester (e.g., 1-cyclopropyl-4-(pinacolatoboryl)-1H-pyrazole) couples with a brominated thiazole intermediate.

Pyrrole Ring Attachment

The pyrrole moiety is often introduced via Paal–Knorr cyclization or Ullmann coupling :

| Method | Reagents/Conditions | Outcome |

|---|---|---|

| Paal–Knorr | γ-Diketones + ammonia (or primary amines) | 2,5-disubstituted pyrrole rings |

| Ullmann Coupling | CuI, Cs₂CO₃, DMF, 80°C | Aryl-pyrrole bonds |

For direct attachment to the thiazole, N-arylation or C–H functionalization may be employed.

Carboxamide Formation

The carboxamide bond is formed via amide coupling :

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| EDC/HOBt | THF, rt, 12 h | 75–85% | |

| CDI (1,1'-carbonyldiimidazole) | DMF, 60°C, 2 h | 80% |

Example: Reaction of thiazole-5-carboxylic acid with cyclopropylamine in the presence of EDC and HOBt.

Hypothetical Synthetic Route

Stepwise Synthesis

-

Thiazole Core Formation :

-

Cyclopropyl Introduction :

-

Pyrrole Attachment :

-

Carboxamide Formation :

-

Activate thiazole-5-carboxylic acid with EDC/HOBt.

-

React with cyclopropylamine.

-

Alternative Routes

-

One-Pot Multicomponent Reactions :

Synthesize 2-aminopyrrole intermediates via aminoacetophenone sulfonamides + aldehydes + malonodinitrile. -

Microwave-Assisted Synthesis :

Accelerate cyclization or coupling steps under high-temperature/pressure conditions.

Challenges and Optimization Strategies

Steric Hindrance and Regioselectivity

Chemical Reactions Analysis

4-Butyl-N-cyclopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide may undergo various reactions:

Oxidation: The thiazole ring can be oxidized to form a thiazole-5-carboxylic acid.

Reduction: Reduction of the carboxamide group could yield the corresponding amine.

Substitution: The butyl group may undergo substitution reactions.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-butyl-N-cyclopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide exhibit significant anticancer properties. Studies have demonstrated:

- Cytotoxic Effects : The compound has shown efficacy against various human cancer cell lines, including breast (MCF7) and colon cancer cells (HCT116) .

- Mechanism of Action : The compound may induce apoptosis in cancer cells through specific molecular interactions, modulating pathways involved in cell survival and proliferation .

Antimicrobial Activity

The compound also displays potential antimicrobial properties:

- Inhibition of Pathogens : It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal species .

- Molecular Docking Studies : These studies suggest that the compound binds effectively to bacterial enzymes, inhibiting their function and leading to microbial cell death .

Pharmacological Insights

The pharmacological profile of this compound suggests its utility in drug development:

- Targeted Drug Design : Its structural features allow for modifications that can enhance potency and selectivity against specific targets.

- Potential for Combination Therapies : Given its diverse mechanisms of action, it may be effective in combination with other therapeutic agents to overcome drug resistance in cancer treatments .

Case Studies

Several studies highlight the applications of this compound:

- Study on Anticancer Efficacy : A series of derivatives were synthesized based on the thiazole framework, demonstrating enhanced cytotoxicity against multiple cancer cell lines .

- Antimicrobial Assessment : Compounds derived from similar structures were tested for their antimicrobial activity, showing promising results against resistant strains .

Mechanism of Action

The exact mechanism remains speculative, but potential targets include enzymes, receptors, or cellular pathways. Further research is needed to elucidate its mode of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The compounds below share the 1,3-thiazole-5-carboxamide scaffold but differ in substituents at position 4 of the thiazole ring and the N-substituent of the carboxamide. These variations influence physicochemical properties and biological interactions.

Table 1: Structural and Physicochemical Comparison

*Inferred from analogs; longer alkyl chains (butyl vs. ethyl/propyl) increase logP.

Impact of Substituents on Properties and Activity

- Position 4 Substituents: Butyl (Target): Enhances lipophilicity and membrane permeability compared to ethyl () or propyl () chains. The butyl group may improve pharmacokinetic properties, such as half-life, by reducing metabolic oxidation .

- N-Substituents: Cyclopropyl (Target): A compact, non-aromatic group that minimizes steric hindrance while providing conformational rigidity. This may enhance binding to flat receptor surfaces compared to bulkier groups like indolyl () . 1,3-Benzodioxol-5-yl (): An electron-rich aromatic system that may improve metabolic stability but increase molecular weight and polar surface area . Pyridin-2-ylmethyl (): Adds a basic nitrogen atom, which could enhance solubility through protonation at physiological pH .

Research Findings and Trends

- Lumping Strategy () : Compounds with similar substituents (e.g., alkyl chains at position 4) can be grouped for predictive modeling of properties like logP and solubility .

- NMR Analysis () : Substituents in regions A and B (e.g., cyclopropyl vs. benzodioxol) cause distinct chemical shift patterns, aiding structural elucidation and purity assessment .

Biological Activity

4-butyl-N-cyclopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula: C17H22N4OS

- Molecular Weight: 330.4 g/mol

- IUPAC Name: this compound

- Canonical SMILES: C1CCC(CC1)(CC(=O)NC2=NN=C(S2)C3CC3)N4C=CC=C4

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit a variety of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The specific activities of this compound are summarized below.

Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. In vitro studies have shown that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Comparison

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 0.012 µg/mL |

| Compound B | E. coli | 0.008 µg/mL |

| 4-butyl-N-cyclopropyl... | E. coli | TBD |

Anticancer Properties

Thiazole-containing compounds have shown promise in cancer treatment. Research has indicated that similar thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models . The structure–activity relationship (SAR) studies highlight the importance of substituents on the thiazole ring for enhancing cytotoxic activity.

Table 2: Cytotoxicity Data of Thiazole Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | Human glioblastoma | 23.30 |

| Compound D | Human melanoma | >1000 |

| 4-butyl-N-cyclopropyl... | Jurkat cells | TBD |

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. These interactions may include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways or cell proliferation.

- Receptor Binding: It may bind to receptors that regulate cell signaling pathways, affecting cellular responses.

Case Studies

Several studies have investigated the pharmacological effects of thiazole derivatives:

- Antimicrobial Efficacy Study: A recent study demonstrated that thiazoles with a pyrrole moiety exhibited enhanced antibacterial activity compared to standard antibiotics .

- Antitumor Activity Research: Another study focused on a series of thiazole derivatives, revealing that specific substitutions significantly increased cytotoxicity against cancer cell lines .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.